molecular formula C7H4BrIN2 B1525331 4-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine CAS No. 1190319-21-1

4-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B1525331
CAS No.: 1190319-21-1
M. Wt: 322.93 g/mol
InChI Key: WMRQXWSOBUQULT-UHFFFAOYSA-N
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Description

4-Bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine is a halogenated heterocyclic aromatic organic compound It belongs to the pyrrolopyridine family, which consists of fused pyrrole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine typically involves multi-step organic reactions. One common method is the halogenation of 1H-pyrrolo[2,3-c]pyridine. The reaction conditions usually require the use of bromine and iodine in the presence of a suitable catalyst, such as iron(III) chloride, under controlled temperature and pressure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions with stringent control of reaction parameters to ensure high yield and purity. The process may also include purification steps such as recrystallization or column chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Scientific Research Applications

Chemistry: In chemistry, 4-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various pharmaceuticals and organic compounds.

Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor modulators. Its halogenated structure makes it a valuable tool in probing biological systems and understanding molecular interactions.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of anticancer and anti-inflammatory agents. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other industrial chemicals. Its unique properties contribute to the production of high-performance materials.

Mechanism of Action

The mechanism by which 4-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved can vary, but often include key signaling pathways in cells.

Comparison with Similar Compounds

  • 4-Bromo-1H-pyrrolo[2,3-c]pyridine: Lacks the iodine atom.

  • 3-Iodo-1H-pyrrolo[2,3-c]pyridine: Lacks the bromine atom.

  • 6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine: Similar structure but different positions of halogens.

Uniqueness: 4-Bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine is unique due to the presence of both bromine and iodine atoms in specific positions on the pyrrolopyridine ring. This combination of halogens imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrIN2/c8-4-1-10-3-6-7(4)5(9)2-11-6/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMRQXWSOBUQULT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(C=NC=C2N1)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201275191
Record name 4-Bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201275191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190319-21-1
Record name 4-Bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190319-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201275191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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